2,4-Dimethylquinoline-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52824-08-5 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-7(2)12-11-9(14)4-3-8(13)10(6)11/h3-5H,1-2H3 |
InChI Key |
GWHILZONOPRFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C=CC2=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethylquinoline 5,8 Dione and Substituted Analogs
Classical Synthetic Approaches to the Quinoline-5,8-dione Scaffold
The synthesis of the quinoline-5,8-dione core, a key structural motif in various biologically active compounds, has been achieved through several classical methodologies. These approaches often involve the construction of the quinoline (B57606) ring system followed by oxidation to the desired dione (B5365651).
Friedländer Quinoline Synthesis and its Adaptations for Dimethylated Systems
The Friedländer synthesis is a fundamental method for constructing quinoline derivatives. ijpsjournal.com It involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group. ijpsjournal.comresearchgate.net For the synthesis of 2,4-dimethylquinoline (B72138) derivatives, this typically involves the reaction of a suitably substituted o-aminoaryl ketone with a ketone like pentan-2,4-dione.
The general mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. Researchers have explored various catalysts and reaction conditions to optimize yields and expand the substrate scope of the Friedländer synthesis. ijpsjournal.com
| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference |
| o-aminoaryl ketone | Pentan-2,4-dione | Acid or base catalysis | 2,4-Dimethylquinoline derivative | ijpsjournal.com |
| 2-aminoaryl aldehyde/ketone | Aldehyde/ketone with α-methylene group | Condensation followed by cyclodehydration | Substituted quinoline | researchgate.net |
Combes Quinoline Synthesis for 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines, including 2,4-dimethylquinoline. wikipedia.orgiipseries.org This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org For the synthesis of 2,4-dimethylquinoline, aniline is reacted with acetylacetone (B45752) (pentan-2,4-dione).
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the final quinoline product. wikipedia.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on the aniline. wikipedia.orgwikiwand.com Polyphosphoric acid (PPA) is often used as the catalyst and dehydrating agent. wikipedia.orgiipseries.org
| Aniline Derivative | β-Diketone | Catalyst | Product | Reference |
| Aniline | Acetylacetone | H₂SO₄ or PPA | 2,4-Dimethylquinoline | wikipedia.orgiipseries.org |
| Substituted anilines | Trifluoromethyl-β-diketones | PPE (Polyphosphoric ester) | 2-CF₃- or 4-CF₃-quinolines | wikipedia.org |
Modified Skraup Reactions and Derivatives
The Skraup synthesis is a classic method for preparing quinolines, typically involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.org A modification of this reaction, known as the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.govpharmaguideline.com
To obtain 2,4-dimethylquinolines, a suitable α,β-unsaturated ketone could be employed. The reaction is known for its often harsh conditions and potential for violent reactions, though modifications using milder conditions have been developed. wikipedia.orgnih.gov
| Aromatic Amine | Carbonyl Source | Conditions | Product | Reference |
| Aniline | Glycerol, H₂SO₄, Oxidizing agent | Heating | Quinoline | organicreactions.orgwikipedia.org |
| Aniline | α,β-Unsaturated aldehyde/ketone | Acidic conditions | 2- and 4-substituted quinolines | nih.gov |
| Aniline derivatives | Glycerol, H₂SO₄, Water | Microwave conditions | Substituted quinolines | mdpi.com |
Oxidative Demethylation of 5,8-Dimethoxyquinolines
A common and effective strategy for the synthesis of quinoline-5,8-diones involves the oxidative demethylation of the corresponding 5,8-dimethoxyquinoline (B1605891) precursors. mdpi.commdma.ch This method is advantageous as the dimethoxyquinolines can often be prepared through various established quinoline syntheses.
Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a widely used oxidizing agent for this transformation. mdpi.comnih.gov The reaction is typically carried out in a mixture of acetonitrile (B52724) and water at room temperature or 0 °C. mdpi.comnih.gov The manner in which CAN is added to the reaction mixture can influence the product distribution, particularly the ratio of quinone to diquinone. mdpi.com
| Starting Material | Oxidizing Agent | Solvent System | Product | Reference |
| 5,8-Dimethoxy-2,4-dimethylquinoline | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 2,4-Dimethylquinoline-5,8-dione | mdpi.comnih.gov |
| Substituted 1,4-dimethoxybenzenes | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Corresponding 1,4-benzoquinones | nih.gov |
Cycloaddition Reactions (e.g., Hetero-Diels-Alder)
Cycloaddition reactions, particularly the aza-Diels-Alder (Povarov) reaction, offer a powerful and atom-economical approach to the synthesis of quinoline derivatives. researchgate.neteurekaselect.com This reaction involves the [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene. nih.gov
This methodology provides a flexible route to a variety of substituted quinolines. researchgate.neteurekaselect.com The use of Lewis acids as catalysts is common to facilitate the reaction. nih.gov While direct synthesis of this compound via this method is less commonly reported, the synthesis of the quinoline core, which can then be oxidized, is well-established.
| Aniline Derivative | Aldehyde/Dienophile | Catalyst/Conditions | Product | Reference |
| 5-Chloro-2-methylaniline | Benzaldehyde derivatives | Glacial acetic acid, Toluene | Chlorinated quinolines | nih.gov |
| Aniline | Aldehyde, Alkene | Lewis acid | Substituted quinoline | researchgate.neteurekaselect.com |
Modern and Green Chemistry Strategies
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for the synthesis of quinolines and their derivatives. acs.orgresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. ijpsjournal.com
Key advancements in green quinoline synthesis include the use of:
Alternative Catalysts: Nanocatalysts, particularly those based on iron, copper, and zinc, have shown great promise in promoting quinoline synthesis under milder conditions. acs.orgnih.gov Formic acid has also emerged as a biodegradable and effective catalyst. ijpsjournal.com
Green Solvents: The use of environmentally friendly solvents like water and glycerol is being explored to replace traditional volatile organic solvents. mdpi.comresearchgate.net
Energy-Efficient Techniques: Microwave irradiation and ultrasound assistance have been employed to accelerate reaction times and reduce energy consumption. ijpsjournal.comnih.gov
One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel minimizes waste and simplifies workup procedures. acs.org
These modern strategies are being applied to classical reactions like the Friedländer and Skraup syntheses to make them more sustainable. ijpsjournal.comresearchgate.net For instance, iron-catalyzed dehydrogenative [4+2] cycloadditions in ethanol (B145695) at room temperature represent a greener alternative for constructing the quinoline scaffold. acs.org
| Green Strategy | Example Application | Advantages | Reference |
| Nanocatalysis | Fe₃O₄ nanoparticles in Friedländer synthesis | Recyclable catalyst, high yields | acs.orgnih.gov |
| Green Catalyst | Formic acid in quinoline synthesis | Biodegradable, improved selectivity | ijpsjournal.com |
| Green Solvent | Glycerol in modified Skraup synthesis | Renewable, non-toxic | mdpi.comresearchgate.net |
| Energy Efficiency | Ultrasound-assisted synthesis | Reduced reaction time, lower energy use | ijpsjournal.com |
| One-Pot Synthesis | Iron-catalyzed [4+2] cycloaddition | Reduced waste, simplified procedure | acs.org |
Visible Light-Mediated Synthetic Routes to Quinoline-Diones
Visible-light-mediated synthesis has emerged as a powerful and green tool in organic chemistry, offering mild reaction conditions and high selectivity. mdpi.comresearchgate.net These methods utilize photons as a clean energy source, reducing the reliance on harsh reagents and high temperatures often associated with traditional synthetic protocols. researchgate.netrsc.org
A notable advancement is the visible light-induced sulfonylation/cyclization to produce quinoline-2,4-diones under photocatalyst-free conditions. nih.gov This reaction proceeds at room temperature and has been shown to be effective for a variety of substrates, including those with halogen, alkyl, and aryl substituents. mdpi.comnih.gov The process involves the generation of a sulfonyl-centered radical upon light irradiation, which then initiates a cascade cyclization to form the quinoline-2,4-dione scaffold. mdpi.com This approach is particularly attractive as it circumvents the need for transition metal catalysts, which can introduce toxicity concerns. mdpi.com
While many visible-light-mediated reactions for quinoline synthesis rely on photocatalysts, recent research has focused on developing catalyst-free systems. mdpi.comrsc.org These methods simplify the reaction setup and purification processes. mdpi.com For instance, the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides has been achieved using an 18W blue light-emitting diode (LED) in the air without any photocatalyst or additive. rsc.org This highlights the potential for direct photoexcitation of reactants to initiate the desired chemical transformations.
Catalyst-Free and Environmentally Benign Reaction Conditions
The development of catalyst-free and environmentally benign synthetic methods is a cornerstone of green chemistry. organic-chemistry.org These approaches aim to minimize waste, avoid the use of toxic substances, and improve energy efficiency. organic-chemistry.orgjocpr.com
One such strategy involves the Friedländer reaction for the synthesis of quinolines in water, a non-toxic and readily available solvent. organic-chemistry.org This method allows for the reaction of 2-aminobenzaldehyde (B1207257) with various ketones or malononitrile (B47326) at 70°C without the need for a catalyst. organic-chemistry.org The high polarity of water is believed to enhance the reaction efficiency compared to organic solvents. organic-chemistry.org
Furthermore, solvent-free reaction conditions represent another significant step towards greener synthesis. researchgate.net The synthesis of quinoline derivatives has been successfully achieved by heating 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with different ketones in the presence of caesium iodide under solvent-free and thermal conditions. researchgate.net This method offers advantages such as good yields, clean reactions, simple methodology, and short reaction times. researchgate.net The coupling of heterocyclic N-oxides with CF3-ynones has also been demonstrated under catalyst-free and mild conditions, showcasing the broad applicability of this approach. rsc.org
Multicomponent and One-Pot Synthesis Protocols
Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netresearchgate.net These protocols are characterized by high atom economy, reduced reaction times, and simplified purification procedures. researchgate.net
Several one-pot multicomponent methods have been developed for the synthesis of quinoline derivatives. For example, the synthesis of 1H-pyrazolo[3,4-b]quinolines has been achieved through a one-pot reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst. researchgate.net This method is notable for its structural diversity, high yields, and operational simplicity. researchgate.net
Another example is the synthesis of 2,3-diarylquinolines from aryl amines, benzaldehyde, and styrene (B11656) oxide in the presence of p-toluenesulfonic acid (p-TSA·H2O). researchgate.net This protocol is advantageous as it does not require metal catalysts or external oxidants, utilizing air as the sole oxidant. researchgate.net The synthesis of 1,2,4-trisubstituted 1H-imidazoles has also been accomplished in a one-pot, four-component reaction under solvent-free conditions. organic-chemistry.org
The Mannich reaction, a classic multicomponent reaction, has been employed for the one-pot synthesis of 1,2,3,4-tetrahydroquinoline (B108954) Mannich base derivatives. nih.gov This reaction involves the nucleophilic addition of an amine to a carbonyl group, followed by dehydration and subsequent reaction with a compound containing an acidic proton. nih.gov
Precursor Synthesis and Regioselective Functionalization for this compound
The synthesis of specifically substituted quinoline-5,8-diones often requires the preparation of functionalized precursors and the development of regioselective reactions.
One common precursor for quinoline-5,8-diones is 8-hydroxyquinoline (B1678124). bsu.edu A multi-step synthesis starting from 8-hydroxyquinoline can be employed to introduce various substituents at different positions of the quinoline ring. For example, nitration of 8-hydroxyquinoline can lead to 8-hydroxy-5,7-dinitroquinoline, which can be further modified. bsu.edu
The regioselective functionalization of the quinoline core is crucial for accessing specific isomers. The reaction of 5,8-quinolinediones with amines under basic conditions can lead to a mixture of 6- or 7-mono-substituted products. nih.gov The regioselectivity can be controlled by the choice of solvent; aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) favor the formation of the 7-amino derivative, while protic solvents like water or ethanol lead to the 6-substituted product. nih.gov Furthermore, the use of catalysts such as CeCl₃ or NiCl₂ can selectively yield the 6-amino-5,8-quinolinedione. nih.gov
The direct C-H functionalization of quinolines and their N-oxides using transition metal catalysis has emerged as a powerful strategy for regioselective synthesis. mdpi.com This approach avoids the need for pre-functionalized substrates and offers high atom and step economy. mdpi.com For instance, copper-catalyzed carbamoylation of quinoline N-oxides has been shown to selectively occur at the C2 position. mdpi.com
The synthesis of this compound itself has been approached through various routes. One method involves the photo-oxidation of 8-hydroxy-2,4-dimethylquinoline. google.com Another approach utilizes the cycloaddition between p-benzoquinone and a substituted diene. google.com
The synthesis of precursors can also involve multi-step sequences. For example, the synthesis of 7-amidoquinoline-5,8-dione involves a three-step synthesis starting from 8-hydroxyquinoline, which is first nitrated, then hydrogenated and acylated, and finally oxidized to the desired product. bsu.edu
The table below summarizes some of the key synthetic approaches and their characteristics.
| Synthetic Approach | Key Features | Example Reaction | Reference |
| Visible Light-Mediated Synthesis | Mild conditions, high selectivity, often catalyst-free. | Sulfonylation/cyclization to quinoline-2,4-diones. | mdpi.comnih.gov |
| Catalyst-Free & Green Conditions | Use of non-toxic solvents like water, solvent-free conditions. | Friedländer reaction in water. | organic-chemistry.org |
| Multicomponent & One-Pot Synthesis | High atom economy, reduced reaction times. | L-proline catalyzed synthesis of 1H-pyrazolo[3,4-b]quinolines. | researchgate.net |
| Heterogeneous Catalysis | Easy catalyst separation and recycling. | Gas-phase synthesis of quinolines over zeolite catalysts. | rsc.org |
| Precursor Synthesis & Functionalization | Multi-step synthesis to build complexity, regioselective reactions. | Solvent-controlled amination of 5,8-quinolinediones. | nih.gov |
Chemical Reactivity and Mechanistic Studies of 2,4 Dimethylquinoline 5,8 Dione
Electrophilic and Nucleophilic Reactivity of the Quinoline-5,8-dione System
The quinoline-5,8-dione scaffold possesses both electrophilic and nucleophilic centers, making it susceptible to a range of chemical transformations. The electron-withdrawing nature of the dione (B5365651) functionality renders the quinone ring electrophilic and prone to attack by nucleophiles. Conversely, the nitrogen atom in the pyridine (B92270) ring and the methyl groups can exhibit nucleophilic character.
Synthetic exploration into the regioselective addition of carbon, nitrogen, and oxygen nucleophiles to the quinone moiety of quinoline-5,8-diones has been investigated. ucc.ie The use of directing groups, Lewis acid coordination, and blocking groups has enabled regioselective reactions, yielding a diverse library of analogues. ucc.ie
Redox Behavior of the Quinone Moiety
The quinone moiety of 2,4-dimethylquinoline-5,8-dione is redox-active, a property central to its chemical reactivity. This redox activity allows it to participate in electron transfer processes, a characteristic that has been explored in its reactions with various reagents. For instance, the reaction of quinoline-5,8-dione derivatives with charged phosphorus nucleophiles proceeds via a single-electron transfer (SET) mechanism. tandfonline.comtandfonline.com This transfer generates persistent radical anions of the quinoline-5,8-dione. tandfonline.comtandfonline.com
The redox potential of the quinoline-5,8-dione system can be modulated by the introduction of substituents on the ring. Alkylation of the aza-naphthoquinone core has been shown to modulate the redox potential values and substrate efficiencies. researchgate.net
Derivatization and Functionalization Strategies
The versatile reactivity of the this compound scaffold allows for a wide range of derivatization and functionalization strategies, enabling the synthesis of novel compounds with tailored properties.
Introduction of Substituents at Varying Positions of the Quinoline (B57606) Ring
A primary strategy for modifying this compound involves the introduction of various substituents at different positions on the quinoline ring. This can significantly influence the compound's chemical and biological properties.
Efficient methods have been developed for preparing novel C-5, C-6, and C-7-substituted derivatives of quinoline-5,8-diones. acs.org For example, 7-acylamino-2-methylquinoline-5,8-diones can be converted to 7-amino diones through methanolysis in the presence of an acid catalyst. acs.org Furthermore, various groups at the C-6 and/or C-7 positions have been introduced, and these modifications have been shown to significantly affect the biological properties of the resulting compounds. nih.gov In many instances, modifying the 5,8-quinolinedione (B78156) moiety at the C-2 position leads to a reduction in activity compared to unsubstituted compounds at this position. nih.gov
A variety of synthetic methods have been employed to achieve these substitutions, including photo-oxidation of 8-hydroxyquinolines. researchgate.netgoogle.com This method has been successfully applied to produce quinoline-5,8-diones with diverse substituents in high yields. google.com
Table 1: Examples of Synthesized this compound Derivatives and Their Starting Materials
| Derivative | Starting Material(s) | Reference |
| 2-Trifluoro-4-methylquinoline-5,8-dione | 6-Amino-5,8-dimethoxyquinolines | google.com |
| 2-Chloro-4-methylquinoline-5,8-dione | Not specified | google.com |
| 7-Amino-6-chloro-2-methylquinoline-5,8-dione | 7-Acylamino-2-methylquinoline-5,8-diones | acs.org |
| 7-Ethoxy-2-methylquinoline-5,8-dione | Not specified | acs.org |
Spiro Compound Formation and Other Annulation Reactions
The quinoline-5,8-dione system can undergo reactions to form spiro compounds and other fused ring systems. Spiro compounds are characterized by two rings linked by a single common atom. mdpi.com The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved through the condensation of 2-aminonorbornene (B1216617) carboxamides with isatins. nih.gov
Annulation reactions, which involve the formation of a new ring fused to an existing one, have also been explored. For instance, pyrimido[4,5-b]quinoline derivatives have been synthesized from 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile through cyclization with various reagents. asianindexing.com
Complexation with Transition Metals as Ligands
The nitrogen atom of the pyridine ring and the oxygen atoms of the quinone moiety in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with transition metals.
The coordination of quinoline-5,8-dione derivatives to metal ions can lead to interesting chemical transformations. For example, the complexation of 6,7-dichloro-5,8-quinolinedione with metal ions in protic solvents resulted in its conversion to a quinoline-ortho-quinone ligand. researchgate.net This transformation highlights the role of the metal in assisting the reaction. researchgate.net
The stability of these metal complexes is a crucial factor influencing their properties. Half-sandwich Ru(η⁶-p-cymene) and Rh(η⁵-C₅Me₅) complexes with 8-hydroxyquinolines exhibit high stability in solution. mdpi.com The presence of a 2-methyl group in 6,7-dichloro-2-methyl-5,8-quinolinedione has been correlated with differences in the biological behavior of its Zn(II) complexes. researchgate.net
Elucidation of Reaction Mechanisms in this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. Mechanistic studies have shed light on the pathways of various transformations.
The conversion of quinoline-para-quinones to quinoline-ortho-quinones upon complexation with metal ions in protic solvents is a notable example of a mechanistically studied reaction. researchgate.net A proposed mechanism for this transformation involves the coordination of the metal to the quinone, followed by a reaction with the protic solvent. researchgate.net
Radical reactions have also emerged as a powerful tool for the synthesis of quinolines. nih.gov These reactions often proceed with high atom efficiency and step economy. nih.gov The reaction of quinoline-5,8-dione derivatives with charged phosphorus nucleophiles has been shown to proceed via a single-electron transfer (SET) mechanism, generating persistent radical anions. tandfonline.comtandfonline.com
Advanced Spectroscopic Characterization Techniques for 2,4 Dimethylquinoline 5,8 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural analysis of 2,4-Dimethylquinoline-5,8-dione, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. The proton on the C3 position of the quinoline (B57606) ring would likely appear as a singlet in the aromatic region. The two protons on the quinone ring (C6 and C7) are expected to present as an AB quartet or as two distinct doublets, contingent on their coupling constants. Furthermore, two sharp singlets in the upfield region would correspond to the two methyl groups at the C2 and C4 positions.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | Aromatic Region | Singlet |
| H-6 | Aromatic Region | Doublet |
| H-7 | Aromatic Region | Doublet |
| CH₃ (at C-2) | Upfield Region | Singlet |
| CH₃ (at C-4) | Upfield Region | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum of this compound would be characterized by signals for the two carbonyl carbons of the dione (B5365651) moiety, typically found in the highly deshielded region of the spectrum. The remaining aromatic and heteroaromatic carbons will produce a series of signals in the aromatic region. The two methyl carbons will be observed as sharp signals in the aliphatic region of the spectrum.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | Aromatic Region |
| C-3 | Aromatic Region |
| C-4 | Aromatic Region |
| C-4a | Aromatic Region |
| C-5 | Downfield Region (Carbonyl) |
| C-6 | Aromatic Region |
| C-7 | Aromatic Region |
| C-8 | Downfield Region (Carbonyl) |
| C-8a | Aromatic Region |
| CH₃ (at C-2) | Upfield Region |
| CH₃ (at C-4) | Upfield Region |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands. A study on related 5,8-quinolinedione (B78156) derivatives indicates that the carbonyl (C=O) stretching vibrations are particularly informative. For compounds with a 5,8-quinolinedione moiety, two distinct C=O stretching peaks are typically observed. uni.lu The spectrum would also display C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations characteristic of the quinoline ring system.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O Stretching (quinone) | 1650 - 1700 (two bands) |
| C-H Stretching (aromatic) | 3000 - 3100 |
| C-H Stretching (aliphatic) | 2850 - 3000 |
| C=C/C=N Stretching (ring) | 1500 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions. The extended conjugation provided by the quinoline-5,8-dione system will likely result in absorptions in the visible region of the spectrum, contributing to the color of the compound. The exact position and intensity of the absorption maxima (λmax) would be influenced by the solvent used for the analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₉NO₂, the expected exact mass can be calculated. HRMS analysis would provide a measured mass with high accuracy, allowing for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
Single-Crystal X-ray Diffraction Data for this compound Not Publicly Available
A thorough search of publicly available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for the compound this compound.
While crystallographic data are available for structurally related compounds, such as various substituted quinolines and their derivatives, no specific structural report for this compound could be located. The availability of such data is contingent on researchers successfully growing a suitable single crystal of the compound and then analyzing it using X-ray diffraction.
Consequently, a detailed discussion and data tables concerning the solid-state structural elucidation of this compound via this technique cannot be provided at this time. The scientific community awaits the publication of such research to fully characterize the solid-state properties of this compound.
Computational and Theoretical Chemistry of 2,4 Dimethylquinoline 5,8 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For quinoline (B57606) derivatives, DFT has been successfully used to study their geometries, electronic structures, and spectroscopic characteristics rsc.org. Studies on the broader class of quinoline-5,8-diones utilize DFT to analyze structural and electronic features, providing a solid foundation for understanding the specific case of the 2,4-dimethyl substituted variant mdpi.com.
The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability rsc.org.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity beilstein-journals.org. In studies of various quinoline derivatives, DFT calculations have been used to determine these energy levels and predict reactivity rsc.orgrsc.org. For the quinoline-5,8-dione scaffold, the presence of electron-withdrawing carbonyl groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is typically distributed over the π-system of the rings.
Table 1: Representative FMO Properties for Quinoline Derivatives This table illustrates typical values and interpretations for related compounds, as specific published data for 2,4-Dimethylquinoline-5,8-dione is limited.
| Parameter | Description | Typical Implication for Quinoline-5,8-diones |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; expected to be low for this scaffold. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap signifies higher reactivity and potential for charge transfer interactions. beilstein-journals.org |
Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide further insight.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; high softness indicates high reactivity. rsc.org |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. rsc.org |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. rsc.org |
These parameters collectively suggest that the quinoline-5,8-dione core is an electrophilic scaffold with significant chemical reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, DFT calculations on related quinoline-5,8-dione systems predict the following mdpi.com:
Negative Regions: The most significant negative potential is localized around the carbonyl oxygen atoms at positions 5 and 8, making them primary sites for interactions with electrophiles or hydrogen bond donors. The nitrogen atom in the quinoline ring also contributes to a region of negative potential.
Positive Regions: Positive potential is generally found around the hydrogen atoms of the aromatic ring.
The MEP analysis confirms that the carbonyl groups are the most reactive sites for nucleophilic addition, a characteristic feature of quinones.
Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and deformation of specific bonds or functional groups.
A computational study on quinoline-5,8-dione derivatives provided a detailed analysis of their vibrational spectra mdpi.com. Based on this, the following assignments can be predicted for the IR spectrum of this compound.
Table 3: Predicted Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3110 - 3080 | C-H stretch | Aromatic C-H stretching vibrations. mdpi.com |
| 2980 - 2850 | C-H stretch | Aliphatic C-H stretching from the methyl groups. |
| 1700 - 1660 | C=O stretch | Symmetric and asymmetric stretching of the two carbonyl groups. This is a characteristic and strong absorption for quinones. mdpi.com |
| 1620 - 1500 | C=C / C=N stretch | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and pyridine (B92270) rings. mdpi.com |
| 1325 - 1230 | C-N stretch | Stretching vibration of the C-N bond within the quinoline ring system. mdpi.com |
Correlation between these calculated frequencies and experimentally obtained spectra helps to confirm the molecular structure and provides confidence in the theoretical model.
Theoretical Studies on Tautomeric Forms and Stability
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the principal tautomeric relationship is with its corresponding hydroquinone (B1673460) form, 2,4-Dimethylquinoline-5,8-diol.
Quinone (Dione) Form <=> Hydroquinone (Diol) Form
Theoretical calculations can determine the relative energies and stabilities of these tautomers. For simple 1,4-dione systems like 1,4-benzoquinone (B44022) and 1,4-naphthoquinone, the dione (B5365651) tautomer is significantly more stable than the dihydroxy (hydroquinone) aromatic form. This preference is generally attributed to the high stability of the carbonyl groups. Computational studies on larger fused aromatic systems have corroborated that the 1,4-dione tautomer is typically the more stable form mdpi.com. Therefore, theoretical calculations are expected to confirm that this compound is the overwhelmingly predominant and more stable tautomer under standard conditions compared to its diol counterpart.
Prediction of Chemical Reactivity and Reaction Pathways
The computational tools discussed above—FMO analysis and MEP mapping—are instrumental in predicting the chemical reactivity of this compound.
Reactivity Sites: The MEP map clearly identifies the carbonyl oxygens and the quinone double bonds as the primary reactive centers. The electron-deficient carbon atoms of the carbonyl groups are susceptible to nucleophilic attack (e.g., Michael addition), a common reaction pathway for quinones.
Applications and Emerging Research Directions of 2,4 Dimethylquinoline 5,8 Dione Excluding Clinical/biological Efficacy
Catalysis and Organometallic Chemistry
While specific studies detailing the use of 2,4-Dimethylquinoline-5,8-dione in catalysis are limited, the broader class of quinoline (B57606) derivatives has been extensively explored for its utility in organometallic chemistry and catalysis. nih.govnih.govresearchgate.netfrontiersin.orgrsc.org
Quinoline and its derivatives are well-established ligands in transition metal catalysis. researchgate.net The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective Lewis base for coordination with transition metals. rsc.org The resulting metal complexes can exhibit diverse catalytic activities. For instance, quinoline-based ligands have been employed in transition metal-catalyzed reactions such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and hydroformylations. nih.govuwa.edu.au The electronic and steric properties of the quinoline ligand, which can be tuned by substituents, play a crucial role in the activity and selectivity of the catalyst. frontiersin.org
In the case of this compound, the presence of two carbonyl groups in addition to the quinoline nitrogen introduces multiple potential coordination sites. This could allow for the formation of mono- or bidentate complexes with transition metals. The dione (B5365651) functionality could also influence the electronic properties of the quinoline nitrogen, thereby modulating the catalytic activity of the corresponding metal complex. However, to date, specific research on the synthesis and catalytic application of transition metal complexes with this compound as a ligand is not extensively documented in publicly available literature.
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Quinoline derivatives have been immobilized on solid supports to create heterogeneous catalysts. While there is no specific information on the use of this compound in heterogeneous catalytic systems, the general principles can be extrapolated. The quinoline moiety could be anchored to a solid support, such as silica (B1680970) or a polymer, and then complexed with a catalytically active metal. The dione groups might also participate in the interaction with the support material. Such systems could potentially be used in various organic transformations, benefiting from the stability and reusability of heterogeneous catalysts.
Applications in Materials Science
The photophysical and electronic properties of quinoline derivatives have led to their investigation in materials science.
The term "color former" typically refers to a substance that can develop or change color under specific conditions, often used in applications like thermal paper or photochromic materials. While there is no direct evidence of this compound being investigated as a "color former," the photophysical properties of quinoline derivatives are an active area of research. rsc.org Some quinoline derivatives are known to be fluorescent and are used as fluorescent probes. rsc.org
The photophysical properties of a molecule are determined by its electronic structure. For this compound, the combination of the quinoline ring system with the dione functionality creates an extended π-conjugated system. This could lead to absorption of light in the visible region of the electromagnetic spectrum, imparting color to the compound. The specific color and other photophysical properties would be influenced by the methyl substituents and the solvent environment. A recent study on a series of tunable quinoline derivatives highlighted how modifications to the quinoline core can significantly affect their absorption and emission spectra. rsc.org
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | chemnet.com |
| Molecular Weight | 187.19 g/mol | chemnet.com |
| Boiling Point | 401.5°C at 760 mmHg | chemnet.com |
| Density | 1.262 g/cm³ | chemnet.com |
| Refractive Index | 1.598 | chemnet.com |
| Flash Point | 199°C | chemnet.com |
Development of Molecular Probes and Imaging Agents (Non-Clinical Applications)
Quinoline derivatives have been investigated as scaffolds for the development of molecular probes for the detection of various analytes and for bioimaging. rsc.org While the prompt specifies non-clinical applications, the principles of probe design are relevant. The quinoline moiety can act as a fluorophore, and its fluorescence properties can be modulated by binding to a target molecule.
For instance, quinoline-based probes have been designed to detect metal ions. rsc.org The nitrogen and oxygen atoms in this compound could potentially chelate metal ions, leading to a change in its photophysical properties, such as a shift in its absorption or emission spectrum, or a change in fluorescence intensity. This could form the basis for a colorimetric or fluorescent sensor for specific metal ions in environmental or industrial samples.
Fundamental Structure-Activity Relationship (SAR) Studies in Chemical Design
Structure-activity relationship (SAR) studies are crucial for the rational design of new molecules with desired properties. For quinoline-5,8-diones, SAR studies have provided insights into how different substituents on the quinoline ring affect their activity. nih.gov
Research has shown that the 5,8-quinolinedione (B78156) scaffold is a key feature for the biological activity of this class of compounds. nih.gov A comprehensive structural optimization of the quinoline-5,8-dione scaffold has been conducted to develop potent inhibitors for specific biological targets. nih.gov In a study on amino-quinoline-5,8-dione derivatives, it was found that coupling different alkyl- or aryl-amino fragments at the C6- or C7-position of the quinoline-5,8-dione core led to compounds with significant antiproliferative activities. nih.gov These studies suggest that the positions and nature of substituents on the quinoline-5,8-dione ring system are critical for their activity.
Q & A
Q. What are the established synthetic routes for 2,4-Dimethylquinoline-5,8-dione, and what are their key reaction conditions?
The synthesis of quinoline-5,8-dione derivatives typically involves cyclization of precursor molecules or functionalization of preformed quinoline scaffolds. For example:
- Cyclization : Starting materials such as substituted anilines or ketones can undergo cyclization under acidic or thermal conditions to form the quinoline core. Methyl groups at the 2- and 4-positions may be introduced via alkylation or through the use of methyl-containing precursors .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions enable the introduction of aryl/alkyl groups to halogenated quinoline-5,8-diones (e.g., 6,7-dibromo or dichloro derivatives). This method achieves high yields (70–90%) under mild conditions (e.g., Pd/SPhos catalyst, 80°C) .
- Oxidation : Methyl groups on the quinoline ring can be oxidized to carbonyl groups using agents like KMnO₄ or CrO₃, though over-oxidation risks require careful control .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- NMR : and NMR are critical for confirming methyl group positions (e.g., 2- and 4-CH₃) and the dione structure (C5 and C8 carbonyls). Chemical shifts for quinoline protons typically appear at δ 8.5–9.0 ppm, while methyl groups resonate at δ 2.5–3.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₀N₂O₂, exact mass 202.0742). Fragmentation patterns help identify substituent stability .
- X-ray Crystallography : Resolves regiochemical ambiguities, particularly in distinguishing between 5,8-dione tautomers .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare results with structurally related compounds like lavendamycin derivatives, where the quinoline-5,8-dione moiety is critical for activity .
- Enzyme Inhibition : Test interactions with redox-sensitive enzymes (e.g., AKRs, cytochrome P450) due to the compound’s potential to generate reactive oxygen species (ROS) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Halogenation : Introduce bromine or chlorine at the 6- and 7-positions using NBS (N-bromosuccinimide) or Cl₂ gas. These sites are electronically activated for subsequent cross-coupling .
- Amination : Use Buchwald-Hartwig conditions (Pd/XPhos catalyst) to install amines at the 6-position. Note that steric hindrance from the 2- and 4-methyl groups may reduce yields .
- Methoxy Group Introduction : Protect reactive hydroxyl intermediates (e.g., 6-hydroxy derivatives) with methyl iodide before deprotection .
Q. What experimental strategies resolve contradictions in reported biological activity data for quinoline-5,8-diones?
- Assay Standardization : Ensure consistent cell lines, culture conditions, and ROS quantification methods. For example, discrepancies in cytotoxicity may arise from varying intracellular glutathione levels .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glutathione conjugates, methylated catechols) that alter bioactivity .
- Computational Modeling : Perform DFT calculations to predict redox potentials of the dione moiety, which correlate with pro-oxidant effects .
Q. What mechanistic insights explain the redox behavior of this compound in biological systems?
- ROS Generation : The 5,8-dione structure undergoes single-electron reduction to form semiquinone radicals, which react with O₂ to produce superoxide () and H₂O₂. This is quantified via ESR spin trapping .
- Metal Chelation : The compound may bind Fe²⁺/Cu⁺, catalyzing Fenton reactions. Test chelation effects using ICP-MS and competitive EDTA assays .
- Enzyme Interactions : Investigate inhibition of NADPH-dependent enzymes (e.g., AKRs) via kinetic assays with recombinant proteins .
Methodological Guidelines
Q. Table 1: Comparison of Synthetic Methods for Quinoline-5,8-dione Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
